molecular formula C11H17NO2 B2599700 Ethyl 2-prop-2-ynylpiperidine-2-carboxylate CAS No. 2283214-27-5

Ethyl 2-prop-2-ynylpiperidine-2-carboxylate

Cat. No.: B2599700
CAS No.: 2283214-27-5
M. Wt: 195.262
InChI Key: SBUJJWQBMIGXIN-UHFFFAOYSA-N
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Description

Ethyl 2-prop-2-ynylpiperidine-2-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group and a prop-2-ynyl substituent on the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-prop-2-ynylpiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and propargyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester and alkyne groups. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to maximize yield and purity. The final product is typically purified using techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-prop-2-ynylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-prop-2-ynylpiperidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-prop-2-ynylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-prop-2-ynylpiperidine-2-carboxylate is unique due to the presence of both an ethyl ester and a prop-2-ynyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

ethyl 2-prop-2-ynylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-7-11(10(13)14-4-2)8-5-6-9-12-11/h1,12H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUJJWQBMIGXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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